doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N
Description
Such compounds are often characterized by their aromatic rings, electron-withdrawing groups (e.g., trifluoromethyl, halogens), and moderate molecular weights (150–250 g/mol), which enhance bioavailability and synthetic accessibility .
Properties
IUPAC Name |
N-(3-pyrazol-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12-14/h2-8H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCDMTBXBBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Trends
- Structural Optimization : Trifluoromethyl groups improve pharmacokinetics but may reduce aqueous solubility, necessitating formulation adjustments .
- Synthetic Challenges : Halogenated compounds require stringent reaction conditions (e.g., anhydrous solvents) to avoid byproduct formation .
- Emerging Analogs : Recent studies highlight pyrazole derivatives (e.g., CAS 1022150-11-3) as safer alternatives with comparable efficacy .
Q & A
Q. How can researchers determine the molecular structure and purity of this compound experimentally?
To confirm molecular structure and purity, employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (e.g., HPLC). For novel compounds, provide full spectral data and elemental analysis. Known compounds require cross-referencing with literature-reported spectral signatures. Experimental protocols must detail instrument parameters, sample preparation, and validation steps to ensure reproducibility .
Q. What are the recommended protocols for synthesizing this compound with high yield and reproducibility?
Follow a stepwise synthesis protocol:
- Optimization : Vary reaction conditions (temperature, solvent, catalyst) to identify optimal parameters.
- Characterization : Validate intermediates at each stage using spectroscopic methods.
- Documentation : Include detailed stoichiometry, purification steps (e.g., recrystallization, column chromatography), and yield calculations. Reproducibility requires strict adherence to reported conditions and validation through independent replication .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Conduct a comparative analysis:
- Methodological Audit : Compare experimental conditions (e.g., pH, temperature) across studies.
- Replication : Reproduce conflicting experiments using standardized protocols.
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations. Document methodological differences and propose hypotheses (e.g., isomerization, solvent effects) to explain contradictions .
Advanced Research Questions
Q. What computational or theoretical frameworks are suitable for modeling the compound’s reactivity or interaction mechanisms?
Use density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for interaction studies. Validate models by:
Q. How can researchers design experiments to resolve contradictions in the compound’s biological or catalytic activity across studies?
Adopt a multi-method approach:
- Controlled Variables : Isolate factors like pH, co-solvents, or substrate specificity.
- Dose-Response Analysis : Test activity across concentration gradients.
- Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm results. Publish raw datasets and statistical codes to enable meta-analyses .
Q. What strategies ensure robust data interpretation when studying the compound’s environmental or toxicological impacts?
Implement a tiered validation framework:
- Tier 1 : Screen using in silico tools (e.g., QSAR models) to predict toxicity.
- Tier 2 : Validate with in vitro assays (e.g., Ames test for mutagenicity).
- Tier 3 : Conduct in vivo studies under environmentally relevant conditions. Address confounding variables (e.g., metabolite formation, matrix effects) through controlled experimental design .
Methodological Guidance
Q. How should researchers integrate findings from fragmented or incomplete datasets related to this compound?
- Systematic Review : Use tools like Elicit to aggregate and summarize literature .
- Data Fusion : Apply meta-analysis techniques to harmonize disparate results.
- Gap Analysis : Identify understudied areas (e.g., long-term stability, enantiomeric purity) for targeted experiments .
Q. What are the best practices for documenting experimental procedures to meet reproducibility standards?
- Structured Reporting : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, spectral data).
- Supplementary Materials : Provide raw data, instrument calibration logs, and outlier justifications.
- Checklist Compliance : Adhere to domain-specific standards (e.g., CHEMRICH for chemical reproducibility) .
Data Presentation Example
| Analytical Method | Key Parameters | Application |
|---|---|---|
| NMR Spectroscopy | Solvent: CDCl₃, Frequency: 500 MHz | Confirm molecular structure |
| HPLC | Column: C18, Mobile Phase: MeCN/H₂O | Assess purity (>95%) |
| DFT Calculations | Basis Set: B3LYP/6-31G* | Predict vibrational frequencies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
